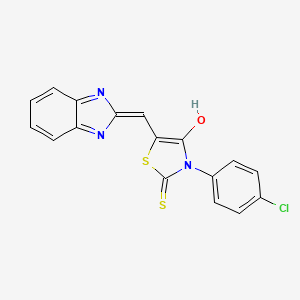![molecular formula C26H25N5 B12133591 5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline](/img/structure/B12133591.png)
5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine . Common catalysts for these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for indolo[2,3-b]quinoxaline derivatives often rely on scalable and cost-effective synthetic routes. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . These methods allow for the efficient production of large quantities of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Industry: It is used in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting transcription and replication processes . It also induces cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound, known for its diverse biological activities.
Quinoxaline: A simpler analog with similar pharmacological properties.
Indole Derivatives: Compounds with an indole core, exhibiting various biological activities.
Uniqueness
5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline stands out due to its unique combination of an indolo[2,3-b]quinoxaline core and a phenylpiperazine moiety. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C26H25N5 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
6-[2-(4-phenylpiperazin-1-yl)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N5/c1-2-8-20(9-3-1)30-17-14-29(15-18-30)16-19-31-24-13-7-4-10-21(24)25-26(31)28-23-12-6-5-11-22(23)27-25/h1-13H,14-19H2 |
Clave InChI |
SEUSYFOLYUFZLD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12133510.png)


![[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12133516.png)
![2,5-dichloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133531.png)

![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133539.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12133543.png)
![(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12133545.png)
![4'-Hydroxy-1'-(2-methoxyethyl)-1-methyl-3'-[4-(prop-2-en-1-yloxy)benzoyl]-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B12133553.png)
![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133563.png)
![(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133568.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12133575.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide](/img/structure/B12133582.png)
